molecular formula C10H14N4OS2 B2791738 1-(Tert-butyl)-3-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)urea CAS No. 898462-08-3

1-(Tert-butyl)-3-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B2791738
CAS No.: 898462-08-3
M. Wt: 270.37
InChI Key: HWABOFVXHIKSAF-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of 1-(Tert-butyl)-3-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the formation of the thiadiazole ring, followed by the introduction of the prop-2-ynylsulfanyl group and the tert-butyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve optimization of these steps to improve yield and scalability .

Chemical Reactions Analysis

1-(Tert-butyl)-3-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: Thiadiazole derivatives, including this compound, have shown promising antimicrobial, antifungal, and anticancer activities, making them potential candidates for drug development.

    Medicine: The compound’s biological activities have led to its investigation as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of agrochemicals, such as pesticides and herbicides, due to its biological activity.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-3-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

1-(Tert-butyl)-3-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)urea can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-tert-butyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4OS2/c1-5-6-16-9-14-13-8(17-9)11-7(15)12-10(2,3)4/h1H,6H2,2-4H3,(H2,11,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWABOFVXHIKSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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